![molecular formula C15H12BrN3O B2525195 N-(4-bromophenyl)-2-cyano-3-pyridin-4-ylpropanamide CAS No. 483359-42-8](/img/structure/B2525195.png)
N-(4-bromophenyl)-2-cyano-3-pyridin-4-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various bromophenyl and pyridinyl containing compounds has been explored in the provided studies. For instance, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide involved NMR, FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction, indicating a methodical approach to understanding the molecular structure . Similarly, cyclometalated Pd(II) and Ir(III) complexes with 2-(4-bromophenyl)pyridine were synthesized and characterized, with their structures determined by X-ray diffraction . Another study reported the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one through a multi-step process including nitration, chlorination, N-alkylation, reduction, and condensation, with the structures confirmed by NMR and mass spectra .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were determined using various analytical techniques. The crystal structure of the coumarin-based compound was found to belong to the monoclinic system, with specific lattice parameters detailed in the study . The Pd(II) and Ir(III) complexes exhibited intermolecular interactions within their crystal structures, which were elucidated through X-ray diffraction . The structure of the imidazo[4,5-c]pyridin-2-one derivative was confirmed by mass spectrometry, indicating the successful formation of the desired compound .
Chemical Reactions Analysis
The studies provided insights into the chemical reactivity of the synthesized compounds. The coumarin-based compound was shown to be an efficient fluorescent ATRP initiator in polymerizations of acrylates . The Pd(II) and Ir(III) complexes were applied in coupling reactions of aryl chlorides containing hydroxymethyl, demonstrating their utility in catalytic processes . The synthesis of the imidazo[4,5-c]pyridin-2-one derivative involved a series of chemical reactions, showcasing the compound's potential as an intermediate for biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were characterized through various techniques. The coumarin-based compound's fluorescent properties were highlighted, suggesting potential applications in materials science . The luminescent properties of the Pd(II) and Ir(III) complexes were characterized, with emission peaks observed in dichloromethane solution under UV irradiation, indicating their potential in light-emitting applications . The imidazo[4,5-c]pyridin-2-one derivative's synthesis route and intermediate compounds were detailed, although specific physical properties such as melting points and solubility were only briefly mentioned .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antiviral Activities
N-(4-bromophenyl)-2-cyano-3-pyridin-4-ylpropanamide and its derivatives have been explored for their potential antimicrobial and antiviral activities. Research has shown that certain derivatives display significant inhibitory effects against retrovirus replication in cell culture, with notable efficacy against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity. These findings suggest the compound's derivatives could be leveraged in the development of antiretroviral therapies (Hocková et al., 2003).
Anti-inflammatory and Anti-ulcer Properties
Further investigations into N-(4-bromophenyl)-2-cyano-3-pyridin-4-ylpropanamide derivatives have uncovered their potential in treating inflammation and ulcers. Specific compounds synthesized from the base molecule have demonstrated promising anti-inflammatory and anti-ulcer activities, indicating their utility in managing conditions characterized by inflammation and gastric ulcers. This research points to the therapeutic possibilities of these compounds in treating related human diseases (Mohareb et al., 2015).
Antiproliferative Effects
The exploration of N-(4-bromophenyl)-2-cyano-3-pyridin-4-ylpropanamide derivatives has also extended to their antiproliferative properties. Certain derivatives have been found to exert cytotoxic effects against breast cancer and leukemic cells by inducing apoptosis. This effect suggests that these compounds could play a role in cancer therapy, especially in targeting leukemia and breast cancer cells, providing a foundation for further development of antiproliferative agents (Ananda et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
It’s worth noting that similar compounds have shown promising antimicrobial activity . The molecular docking studies of these compounds have revealed good docking scores within the binding pocket of selected proteins , suggesting a potential interaction with these targets.
Biochemical Pathways
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Similar compounds have shown promising antimicrobial activity , suggesting that the compound may have a similar effect.
Action Environment
The lipophilic character of similar compounds has been linked to a potentially improved antimicrobial effect .
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-cyano-3-pyridin-4-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O/c16-13-1-3-14(4-2-13)19-15(20)12(10-17)9-11-5-7-18-8-6-11/h1-8,12H,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQDSNKHYIUQIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CC2=CC=NC=C2)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.